N-(4-methylphenyl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide
Description
Structure and Key Features:
The compound N-(4-methylphenyl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide features a thiazole core substituted at position 4 with a 3-nitrophenyl group and at position 2 with a sulfanyl acetamide chain. The acetamide moiety is further substituted with a 4-methylphenyl group (Fig. 1). This structure integrates electron-withdrawing (nitro) and hydrophobic (methylphenyl) groups, which are critical for interactions with biological targets.
For example, thiazole rings are commonly synthesized via Hantzsch thiazole formation, where α-bromo ketones react with thioureas . Subsequent functionalization, such as sulfanyl acetamide linkage, may involve nucleophilic substitution or coupling reactions, as seen in compounds like CDD-934506 () and 8h ().
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-12-5-7-14(8-6-12)19-17(22)11-26-18-20-16(10-25-18)13-3-2-4-15(9-13)21(23)24/h2-10H,11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTTXNOUDJNWAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphenylamine with 2-bromoacetyl bromide to form an intermediate, which is then reacted with 4-(3-nitrophenyl)-1,3-thiazole-2-thiol under basic conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(4-methylphenyl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-(4-methylphenyl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide involves its interaction with various molecular targets. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The nitrophenyl group can undergo redox reactions, affecting cellular oxidative stress pathways. These interactions can lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Analogues with Thiazole or Oxadiazole Cores
The following table summarizes key structural analogs and their properties:
*Calculated based on molecular formula.
Key Observations from Comparisons
- Core Heterocycle Impact: Thiazole-based compounds (e.g., target compound, ) often exhibit enhanced π-π stacking and hydrophobic interactions compared to oxadiazole derivatives (e.g., CDD-934506, 8h), which may improve membrane permeability .
Substituent Effects :
- The 3-nitrophenyl group in the target compound and 8h provides strong electron-withdrawing effects, which may stabilize charge-transfer interactions in biological systems. In contrast, the 4-methoxyphenyl group in CDD-934506 introduces electron-donating properties, altering redox behavior .
- The 4-methylphenyl substituent in the target compound and analogs contributes to hydrophobicity, likely enhancing bioavailability compared to polar groups like 4-nitrophenyl .
- Phenoxybenzamide derivatives () demonstrate that bulkier aromatic groups (e.g., phenoxy) can significantly modulate activity, as seen in their plant growth effects (129.23% activity) .
Pharmacological and Functional Insights
Enzyme Inhibition :
- Thiazole-acetamide hybrids like compound 6a () inhibit COX isoforms, suggesting that the target compound’s nitro and methylphenyl groups may similarly interact with inflammatory enzymes .
- Oxadiazole derivatives (e.g., CDD-934506) show antimycobacterial activity, implying that structural analogs with nitro groups could target bacterial pathways .
Anti-Exudative Activity :
- highlights sulfanyl acetamides with anti-exudative properties, though substituent positioning (e.g., 3-nitro vs. 4-nitro) may alter efficacy .
Biological Activity
N-(4-methylphenyl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews the existing research on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula . Its structure features a thiazole ring, which is known for its diverse biological activities. The presence of the 4-methylphenyl and 3-nitrophenyl groups may enhance its pharmacological profile.
Antitumor Activity
Research indicates that thiazole derivatives exhibit notable antitumor properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that certain thiazole derivatives had IC50 values around 1.61 µg/mL, suggesting potent activity against tumor cells . The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring significantly influence antitumor efficacy, particularly the presence of electron-donating groups such as methyl or methoxy groups at specific positions .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited antibacterial activity comparable to standard antibiotics like norfloxacin . The presence of nitro groups in the structure is believed to contribute to this activity by enhancing electron affinity and reactivity towards bacterial targets.
Anticonvulsant Activity
In addition to anticancer and antimicrobial effects, thiazole-containing compounds have been investigated for their anticonvulsant properties. Studies on related compounds have shown promising results in animal models, indicating potential therapeutic applications for epilepsy . The mechanism often involves modulation of neurotransmitter systems or ion channels, although specific data on this compound's activity remains limited.
Case Studies and Research Findings
Several studies have synthesized related thiazole compounds to explore their biological activities:
- Antitumor Studies : A series of thiazole derivatives were synthesized and tested against HT-29 colon cancer cells, demonstrating significant growth inhibition. The most active compounds were those with specific substitutions on the phenyl rings that enhanced their cytotoxicity .
- Antimicrobial Evaluation : A set of substituted phenylthiazol-2-amines was evaluated for antibacterial activity using the dilution method. Results showed that compounds with electron-donating groups exhibited superior activity against tested bacterial strains .
- Anticonvulsant Testing : In a study involving N-phenyl-thiazole derivatives, several compounds were found to provide significant protection in seizure models, indicating their potential as anticonvulsants .
Summary Table of Biological Activities
| Activity Type | Related Compounds | IC50/Effectiveness | Notes |
|---|---|---|---|
| Antitumor | Thiazole Derivatives | IC50 ~ 1.61 µg/mL | Effective against various cancer cell lines |
| Antimicrobial | Substituted Phenylthiazoles | Comparable to norfloxacin | Effective against Gram-positive & negative bacteria |
| Anticonvulsant | N-Phenylthiazole Derivatives | Significant protection in models | Potential use in epilepsy treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
